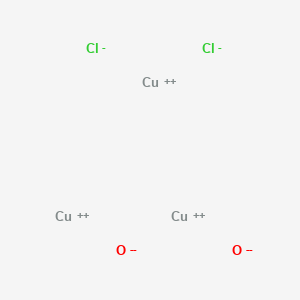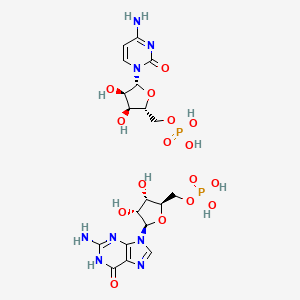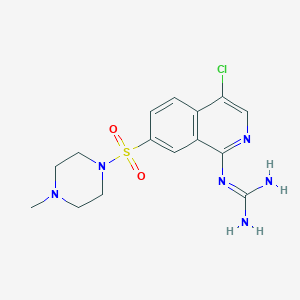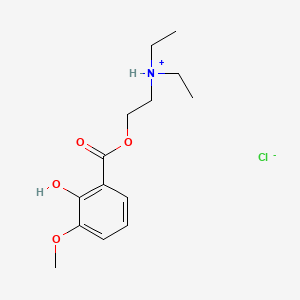
Copper chloride oxide (Cu2Cl2O)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper chloride oxide (Cu2Cl2O) is an inorganic compound that consists of copper, chlorine, and oxygen It is a unique compound due to its mixed oxidation states of copper, which can exhibit interesting chemical and physical properties
Preparation Methods
Copper chloride oxide can be synthesized through several methods. One common method involves the reaction of copper(II) chloride with copper(II) oxide at elevated temperatures. The reaction typically proceeds as follows: [ 2CuCl_2 + CuO \rightarrow Cu_2Cl_2O + Cl_2 ]
Another method involves the thermal decomposition of copper(II) chloride in the presence of oxygen. This method requires precise control of temperature and atmospheric conditions to ensure the formation of copper chloride oxide without the production of other copper oxides.
Chemical Reactions Analysis
Copper chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Copper chloride oxide can be oxidized to form copper(II) chloride and copper(II) oxide. [ Cu_2Cl_2O + O_2 \rightarrow 2CuCl_2 + CuO ]
-
Reduction: : It can be reduced to form copper(I) chloride and copper metal. [ Cu_2Cl_2O + H_2 \rightarrow 2CuCl + H_2O ]
-
Substitution: : Copper chloride oxide can react with other halides to form different copper halides. [ Cu_2Cl_2O + 2NaBr \rightarrow 2CuBr + 2NaCl + O_2 ]
Scientific Research Applications
Copper chloride oxide has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation processes.
Materials Science: Copper chloride oxide is studied for its potential use in the development of new materials with unique electrical and optical properties.
Environmental Chemistry: It is used in the removal of pollutants from water and air, as well as in the degradation of hazardous chemicals.
Biomedical Applications: Research is ongoing to explore its potential use in medical treatments, including antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism of action of copper chloride oxide involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various biological molecules, leading to oxidative stress and cell damage. In catalysis, copper chloride oxide can facilitate the transfer of electrons, thereby accelerating chemical reactions.
Comparison with Similar Compounds
Copper chloride oxide can be compared with other copper compounds, such as copper(I) chloride (CuCl), copper(II) chloride (CuCl2), and copper(I) oxide (Cu2O). Each of these compounds has unique properties and applications:
Copper(I) Chloride (CuCl): Used in organic synthesis and as a catalyst in various chemical reactions.
Copper(II) Chloride (CuCl2): Commonly used in the production of pigments, as a catalyst, and in the textile industry.
Copper(I) Oxide (Cu2O): Used in antifouling paints, as a pigment, and in semiconductor applications.
Copper chloride oxide is unique due to its mixed oxidation states and its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
12167-76-9 |
|---|---|
Molecular Formula |
Cl2Cu3O2 |
Molecular Weight |
293.54 g/mol |
IUPAC Name |
tricopper;oxygen(2-);dichloride |
InChI |
InChI=1S/2ClH.3Cu.2O/h2*1H;;;;;/q;;3*+2;2*-2/p-2 |
InChI Key |
KMDXQEMIAKHBQZ-UHFFFAOYSA-L |
Canonical SMILES |
[O-2].[O-2].[Cl-].[Cl-].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)






![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
